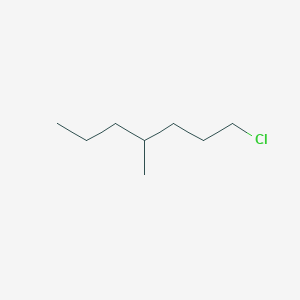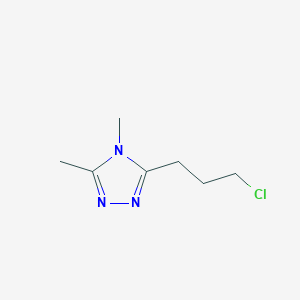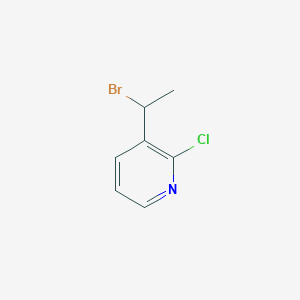
3-(1-Bromoethyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bromoethyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the third position and a chlorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents is often considered in industrial settings.
化学反应分析
Types of Reactions
3-(1-Bromoethyl)-2-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromoethyl group can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Elimination: Alkenes with a pyridine ring.
Oxidation: Alcohols or aldehydes derived from the bromoethyl group.
科学研究应用
3-(1-Bromoethyl)-2-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
作用机制
The mechanism of action of 3-(1-Bromoethyl)-2-chloropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
2-Bromo-3-chloropyridine: Similar structure but with different substitution pattern.
3-Bromo-2-chloropyridine: Similar structure but with different substitution pattern.
3-(1-Chloroethyl)-2-bromopyridine: Similar structure with reversed halogen positions.
Uniqueness
3-(1-Bromoethyl)-2-chloropyridine is unique due to the specific positioning of the bromoethyl and chlorine groups on the pyridine ring. This unique substitution pattern can influence its reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC 名称 |
3-(1-bromoethyl)-2-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3 |
InChI 键 |
APHDWSJPXWCRIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=CC=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


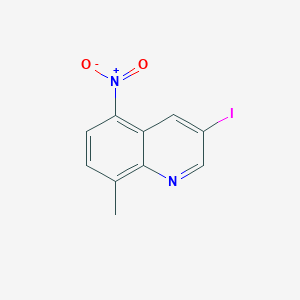
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

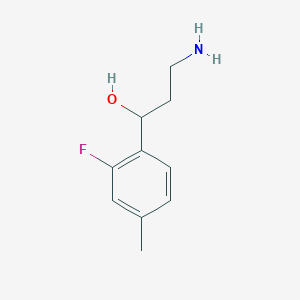
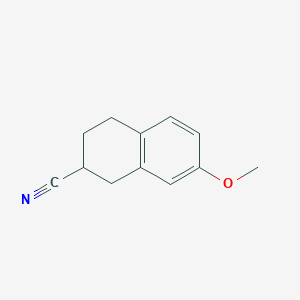
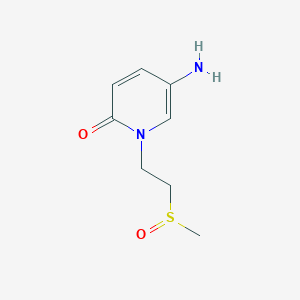
![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)
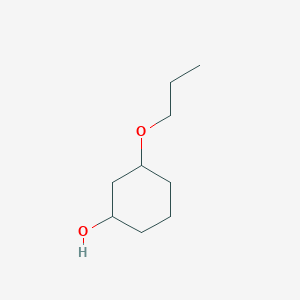
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)


